molecular formula C19H17N5O2S3 B2775906 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide CAS No. 1170428-30-4

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

Cat. No. B2775906
CAS RN: 1170428-30-4
M. Wt: 443.56
InChI Key: RHMVKJDNIVCIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O2S3 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been studied for its role in the synthesis of heterocyclic compounds. In one study, the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides yielded N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, which easily cyclized to (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides. This research demonstrates a one-pot synthesis method for creating target heterocyclic compounds without isolating intermediates, suggesting a pathway for developing novel pharmaceuticals and materials (Rozentsveig et al., 2013).

Antimalarial and Antiviral Properties

Another research explored the antimalarial properties of sulfonamides, including derivatives similar to the compound . The study found that these sulfonamides exhibited significant antimalarial activity, characterized by IC50 values of <30µM. Theoretical calculations and molecular docking studies of the most active compounds against Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), indicated their potential as COVID-19 treatments (Fahim & Ismael, 2021).

Antitubercular Activity

Research into sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS) containing heterocycles such as pyrimidine, pyrazine, or pyridazine, showed good antitubercular activity. This underscores the potential of sulfonamide derivatives in developing long-acting drugs for tuberculosis treatment, further highlighting the versatility of sulfonamide-based compounds in addressing various bacterial infections (Desideri et al., 1980).

Antimicrobial and Antifungal Activity

Sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for antimicrobial and antifungal activities. These studies revealed that both the ligands and their metal complexes showed moderate to significant activity against bacterial strains and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Chohan & Shad, 2011).

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S3/c1-12-3-9-18(23-22-12)21-14-4-6-15(7-5-14)24-29(25,26)19-10-8-17(28-19)16-11-27-13(2)20-16/h3-11,24H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMVKJDNIVCIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.